molecular formula C9H8BrClO3 B2541814 Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate CAS No. 1548534-80-0

Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B2541814
CAS No.: 1548534-80-0
M. Wt: 279.51
InChI Key: NJEPPXGBXWQZRB-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8BrClO3 This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a hydroxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of 3-bromo-4-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-bromo-4-chlorophenyl)-2-oxoacetate.

    Reduction: Formation of 2-(3-bromo-4-chlorophenyl)-2-hydroxyethanol.

    Substitution: Formation of derivatives with substituted functional groups at the bromine or chlorine positions.

Scientific Research Applications

Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyacetate group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and chlorine atoms may also participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-chlorobenzoate: Similar structure but lacks the hydroxy group.

    2-Bromo-4-chlorophenol: Contains a phenol group instead of the ester group.

    3-Bromo-4-chlorophenylacetic acid: The precursor to Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate.

Uniqueness

This compound is unique due to the presence of both a hydroxyacetate group and halogen atoms on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEPPXGBXWQZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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